Benzyl 4-(cyanomethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(cyanomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H16N2O2. . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyanomethyl group and a benzyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanomethyl reagents. One common method includes the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(cyanomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Benzyl 4-(cyanomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 4-(cyanomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
- Benzyl 4-(cyanomethylidene)piperidine-1-carboxylate
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Ethyl 1-benzyl-4-(cyanomethyl)piperidine-4-carboxylate
Uniqueness: Benzyl 4-(cyanomethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry .
Biological Activity
Benzyl 4-(cyanomethyl)piperidine-1-carboxylate is a compound that belongs to the piperidine class, which has gained attention due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H16N2O2 and features a piperidine ring substituted with a benzyl group and a cyanomethyl group. The structural characteristics of this compound contribute to its reactivity and potential therapeutic applications.
1. Antidepressant Activity
Piperidine derivatives, including those similar to this compound, have been studied for their effects on neurotransmitter systems. Some studies suggest that these compounds may exhibit antidepressant-like effects by modulating serotonin and norepinephrine pathways .
2. Antitumor Effects
Research indicates that certain piperidine analogs possess antitumor properties. For instance, compounds that share structural similarities with this compound have shown activity against various cancer cell lines in vitro. These compounds can induce apoptosis and inhibit cell proliferation, making them candidates for further investigation in cancer therapy .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Neurotransmitter Receptors : Similar piperidine compounds have been shown to interact with serotonin and dopamine receptors, potentially leading to mood enhancement and anxiolytic effects .
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in tumor cells, contributing to its antitumor activity.
Case Study 1: Antidepressant Activity
A study exploring the antidepressant potential of various piperidine derivatives found that compounds with a similar structure to this compound exhibited significant activity in animal models. These compounds were assessed using behavioral tests such as the forced swim test and tail suspension test, which indicated reduced depressive-like behaviors .
Case Study 2: Antitumor Efficacy
In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell growth through apoptosis induction. The compound was tested against several cancer types, including breast and lung cancer cells, showing IC50 values in the low micromolar range, suggesting potent antitumor activity .
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
benzyl 4-(cyanomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGVSPBAUJYFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC#N)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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